![molecular formula C13H10ClNO4 B6558724 N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040662-32-5](/img/structure/B6558724.png)
N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the conditions of the reaction, the mechanism, the products formed, and the yield .Physical And Chemical Properties Analysis
This involves determining properties such as solubility, melting point, boiling point, optical activity, and stability. It could also include computational studies to predict properties like reactivity, toxicity, and environmental impact .Scientific Research Applications
- ND4 has been evaluated for its antibacterial properties. In particular, it was found to be a potent inhibitor against Enterococcus faecalis . This suggests its potential use in combating bacterial infections.
- Nicotinamide, a derivative of nicotinic acid, has a rich history of biological applications. It is known as vitamin B3 and is a component of nicotinamide adenine dinucleotide (NAD). Beyond its role in metabolism, nicotinamide exhibits antibacterial, antimicrobial, antifungal, and anti-HIV properties. Additionally, it has cosmetic applications, such as promoting hair growth and treating acne .
Antibacterial Activity
Biological Applications of Nicotinamide Derivatives
Mechanism of Action
Target of Action
Similar compounds such as n-(3-chlorophenyl)-n-methyl-2-oxo-3-[(3,4,5-trimethyl-1h-pyrrol-2-yl)methyl]-2h-indole-5-sulfonamide have been found to target the hepatocyte growth factor receptor .
Mode of Action
It’s worth noting that compounds with similar structures, such as ag-1478, have been found to inhibit the epidermal growth factor receptor (egfr) kinase . This suggests that N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, the degradation of a similar compound, chlorpropham, involves the action of enzymes like CIPC hydrolase and 3-CA dioxygenase, leading to the formation of 3-chloroaniline and 4-chlorocatechol . These intermediates suggest that dechlorination occurs after aromatic ring cleavage .
Pharmacokinetics
The metabolism of related compounds involves the formation of identifiable metabolites . This suggests that N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide might also undergo metabolic transformations that could impact its bioavailability.
Result of Action
Compounds with similar structures have been found to have diverse biological activities . For instance, Carbonyl cyanide m-chlorophenyl hydrazone, a chemical inhibitor of oxidative phosphorylation, causes an uncoupling of the proton gradient, reducing the ability of ATP synthase to function optimally .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by environmental factors such as temperature and the presence of certain functional groups .
Safety and Hazards
properties
IUPAC Name |
N-(3-chlorophenyl)-5-methoxy-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-12-7-19-11(6-10(12)16)13(17)15-9-4-2-3-8(14)5-9/h2-7H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNMBCIWDUOAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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